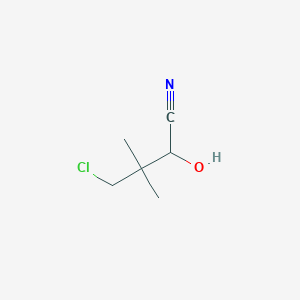
N-Ethylbuphedrone
Übersicht
Beschreibung
N-Ethylbuphedrone (hydrochloride) is a stimulant belonging to the cathinone class. It is characterized by an ethyl group at the alpha position and an N-terminal ethyl group. This compound has been sold as a designer drug and is known for its psychoactive properties .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
N-Ethylbuphedron (Hydrochlorid) kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Brombutan mit Ethylamin zur Bildung von 2-Ethylamino-butan umfasst. Dieses Zwischenprodukt wird dann mit Benzaldehyd umgesetzt, um N-Ethylbuphedron zu erzeugen. Das Endprodukt wird als Hydrochloridsalz gewonnen, indem die freie Base mit Salzsäure behandelt wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-Ethylbuphedron (Hydrochlorid) folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und den Ertrag des Produktionsprozesses steigern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Ethylbuphedron (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Verbindung in ihre entsprechenden Keton- oder Carbonsäurederivate umwandeln.
Reduktion: Reduktionsreaktionen können die entsprechenden Alkohol- oder Aminderivate ergeben.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Natriumazid oder Kaliumcyanid können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N-Ethylbuphedron (Hydrochlorid) hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von Cathinonderivaten verwendet.
Biologie: Wird auf seine Auswirkungen auf die Freisetzung und Aufnahme von Neurotransmittern in neuronalen Zellen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen und toxikologischen Auswirkungen untersucht.
Industrie: Wird bei der Entwicklung neuer psychoaktiver Substanzen und der forensischen Analyse eingesetzt
Wirkmechanismus
N-Ethylbuphedron (Hydrochlorid) übt seine Wirkung aus, indem es als Noradrenalin-Dopamin-freisetzendes Mittel wirkt. Es erhöht die Freisetzung dieser Neurotransmitter im Gehirn, was zu erhöhter Wachsamkeit, Euphorie und Stimulation führt. Die Verbindung zielt auf die Noradrenalin- und Dopamintransporter ab und hemmt ihre Wiederaufnahme, wodurch die Wirkung dieser Neurotransmitter verlängert wird .
Wissenschaftliche Forschungsanwendungen
N-Ethylbuphedrone (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinone derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the development of new psychoactive substances and forensic analysis
Wirkmechanismus
N-Ethylbuphedrone (hydrochloride) exerts its effects by acting as a norepinephrine-dopamine releasing agent. It increases the release of these neurotransmitters in the brain, leading to heightened alertness, euphoria, and stimulation. The compound targets the norepinephrine and dopamine transporters, inhibiting their reuptake and prolonging the action of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Buphedron
- Ethcathinon
- N-Ethylpentedron
- N-Ethylhexedron
- N-Ethylheptedron
Einzigartigkeit
N-Ethylbuphedron (Hydrochlorid) ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die ihm besondere pharmakologische Eigenschaften verleihen. Im Vergleich zu anderen ähnlichen Verbindungen hat es eine längere Wirkdauer und ein anderes Wirkungsprofil, was es sowohl in Freizeit- als auch in wissenschaftlichen Kontexten zu einem interessanten Objekt macht .
Eigenschaften
IUPAC Name |
2-(ethylamino)-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPVRDHGUWFXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605441 | |
| Record name | 2-(Ethylamino)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-28-9 | |
| Record name | 2-(Ethylamino)-1-phenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylbuphedrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylamino)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYLBUPHEDRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6VC063Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3339919.png)



![2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B3339970.png)

